1-Benzyl-4-(2-chlorophenoxy)piperidine
Overview
Description
1-Benzyl-4-(2-chlorophenoxy)piperidine is a chemical compound with the molecular formula C18H20ClNO. It is a solid with a white or white-like color and is stable at room temperature. This compound has low solubility in water and is primarily used in drug research and development .
Preparation Methods
The preparation of 1-Benzyl-4-(2-chlorophenoxy)piperidine can be carried out by various methods. A common synthetic route involves the reaction of benzylamine with 2-chlorophenol. The reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-4-(2-chlorophenoxy)piperidine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-(2-chlorophenoxy)piperidine has a variety of applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2-chlorophenoxy)piperidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect neurotransmitter systems and other cellular processes.
Comparison with Similar Compounds
1-Benzyl-4-(2-chlorophenoxy)piperidine can be compared with other similar compounds, such as:
1-Benzyl-4-hydroxypiperidine: This compound is structurally similar but lacks the chlorophenoxy group, resulting in different chemical properties and reactivity.
2-Chlorophenol: While not a piperidine derivative, it shares the chlorophenoxy moiety and can be used as a starting material in the synthesis of this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-benzyl-4-(2-chlorophenoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c19-17-8-4-5-9-18(17)21-16-10-12-20(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYBNRKJHBOAQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=C2Cl)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694721 | |
Record name | 1-Benzyl-4-(2-chlorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900512-07-4 | |
Record name | 4-(2-Chlorophenoxy)-1-(phenylmethyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900512-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-4-(2-chlorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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